molecular formula C7HBr2F2N B2962758 2,5-Dibromo-3,6-difluorobenzonitrile CAS No. 1806347-47-6

2,5-Dibromo-3,6-difluorobenzonitrile

Cat. No.: B2962758
CAS No.: 1806347-47-6
M. Wt: 296.897
InChI Key: MNLWJEZEGHFSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7HBr2F2N and a molecular weight of 296.9 g/mol . This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and a nitrile group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 2,5-Dibromo-3,6-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common synthetic route includes the reaction of 2,5-dibromobenzonitrile with a fluorinating agent under controlled conditions . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2,5-Dibromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

2,5-Dibromo-3,6-difluorobenzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-dibromo-3,6-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWJEZEGHFSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.